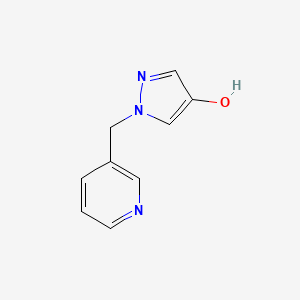

1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol

描述

属性

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-9-5-11-12(7-9)6-8-2-1-3-10-4-8/h1-5,7,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYSIRUUFYLGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method starts with the reaction of hydrazine with a β-keto ester to form the pyrazole ring. Subsequent alkylation with a pyridine derivative introduces the pyridine moiety. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity in industrial settings.

化学反应分析

Types of Reactions

1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced pyrazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Allosteric Modulation of Muscarinic Receptors

One of the prominent applications of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol derivatives is their role as allosteric modulators of the M4 muscarinic acetylcholine receptor. These compounds have been shown to enhance the receptor's activity, which is significant for treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, indicating a therapeutic potential for managing these conditions .

Table 1: Summary of M4 Muscarinic Receptor Modulators

Cancer Research Applications

Inhibition of Kinases

Research has demonstrated that derivatives of this compound can inhibit various kinases, which are crucial in cancer cell signaling pathways. For instance, modifications of the pyrazole scaffold have led to compounds that effectively inhibit Aurora-A and Aurora-B kinases, which are implicated in cell division and cancer progression. These compounds showed promising IC50 values in biochemical assays, indicating their potential as anticancer agents .

Table 2: Kinase Inhibition Data

| Compound Name | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| 7a | Aurora-A | 0.212 | |

| 7a | Aurora-B | 0.461 | |

| AMG 337 | MET Kinase | Nanomolar |

Case Studies

Case Study: Neurological Disorders

A study involving the use of pyrazolo[3,4-b]pyridine derivatives demonstrated their effectiveness in modulating M4 muscarinic receptors for treating Alzheimer's disease. Researchers utilized a variety of analogs to evaluate their binding affinities and cooperativity with acetylcholine at the M4 receptor. The results indicated that certain modifications significantly enhanced receptor activation and could lead to improved therapeutic outcomes .

Case Study: Cancer Treatment

In another case study focused on cancer therapy, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and tested their efficacy against various cancer cell lines. The findings revealed that specific structural modifications resulted in enhanced potency against Aurora kinases, suggesting a viable pathway for developing new anticancer drugs based on this scaffold .

作用机制

The mechanism of action of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol with structurally related pyrazole derivatives, focusing on substituents, functional groups, and inferred properties:

Key Structural and Functional Differences

Hydroxyl vs.

Ring Systems :

- Pyrrolidine-containing analogs (e.g., ) introduce conformational rigidity and steric hindrance, which may reduce solubility but increase selectivity in biological interactions.

Polarity and Solubility: The hydroxyl group in the target compound likely increases aqueous solubility relative to non-polar substituents like phenyl . However, the pyridine ring may reduce solubility compared to aliphatic amines (e.g., ).

Research Implications

- Pharmaceutical Potential: The hydroxyl and pyridine groups make it a candidate for kinase inhibitors or antimicrobial agents, leveraging hydrogen-bonding interactions .

- Material Science : Its ability to form stable crystals via hydrogen bonds (as inferred from ) could be exploited in designing coordination polymers.

Further studies should prioritize crystallographic analysis (using SHELX ) and solubility profiling to validate these hypotheses.

生物活性

Overview

1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol is a heterocyclic compound that combines the structural features of both pyridine and pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic applications.

The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. The initial step often includes the reaction of hydrazine with a β-keto ester to form the pyrazole ring, followed by alkylation with a pyridine derivative. Common solvents for this synthesis include ethanol and acetic acid, with heating often required to facilitate the reaction.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer activity. Studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines. For instance, a study reported that specific pyrazolo[3,4-b]pyridine derivatives demonstrated potent antiproliferative effects against human and murine cancer cell lines at low micromolar concentrations (0.75–4.15 μM) without affecting normal cell proliferation . The mechanism often involves targeting tubulin polymerization and protein kinase signaling pathways in cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In various studies, it has been shown to reduce inflammation markers comparable to standard anti-inflammatory agents like indomethacin. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various bacterial strains. For example, compounds within this class have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in treating bacterial infections.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It can serve as a ligand for various receptors, influencing cellular signaling pathways related to growth and inflammation.

- Cytotoxic Effects : The compound induces apoptosis in cancer cells through diverse mechanisms, including oxidative stress and disruption of mitochondrial function .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Pyridin-4-ylmethyl-1H-pyrazol-4-ol | Structure | Anticancer, anti-inflammatory |

| 1-Pyridin-2-ylmethyl-1H-pyrazol-4-ol | Structure | Antimicrobial |

| 1-Pyridin-3-ylmethyl-pyrazole derivatives | Structure | Diverse biological activities |

The distinct substitution pattern in this compound influences its reactivity and biological interactions compared to its analogs.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). Results indicated significant inhibition of cell growth with select compounds showing no systemic toxicity in vivo .

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of pyrazole derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited strong antibacterial activity, suggesting their potential as new antimicrobial agents .

常见问题

Q. What are the common synthetic routes for 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol, and how are reaction conditions optimized?

The synthesis typically involves condensation of pyridine derivatives with pyrazole precursors. For example, pyrazole rings are functionalized via nucleophilic substitution or cyclization reactions. Key steps include:

- Condensation : Using pyridine-3-carbaldehyde with hydroxylamine to form intermediates.

- Cyclization : Acid- or base-catalyzed ring closure to generate the pyrazole core.

- Functionalization : Alkylation or acylation at the pyrazole 4-position. Optimization involves adjusting pH, temperature (e.g., reflux in ethanol or DMF), and stoichiometry of reagents to maximize yield and purity .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol/DMF |

| Catalyst: NaOH or H₂SO₄ |

| Temperature: 80–100°C |

| Reaction Time: 6–24 hours |

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., pyridin-3-ylmethyl proton signals at δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 190.1 for C₉H₉N₃O).

- IR Spectroscopy : Detection of hydroxyl (O–H stretch at 3200–3400 cm⁻¹) and pyrazole ring vibrations (C=N at 1600 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

Pyrazole derivatives are studied for enzyme inhibition (e.g., COX-2, kinases) and anti-inflammatory properties. For example:

- In vitro assays : Inhibition of IL-6 production in macrophage models (IC₅₀ ~10 μM) .

- Protein interaction studies : Binding to ATP pockets via hydrogen bonding with pyridinyl nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from assay conditions (e.g., cell permeability, solvent effects). Mitigation strategies include:

- Orthogonal assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays.

- Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What strategies improve synthetic yield and purity in multi-step syntheses of pyrazole derivatives?

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) .

- Flow chemistry : Continuous synthesis for scalable production, reducing batch variability .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding poses in kinase targets (e.g., JAK2).

- QSAR models : Correlate substituent electronegativity (e.g., pyridinyl vs. phenyl) with IC₅₀ values .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What methods address structural ambiguity in pyrazole derivatives, such as tautomerism or regioselectivity?

- X-ray crystallography : Resolve tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) via crystal structure analysis .

- Isotopic labeling : ¹⁵N NMR to track nitrogen hybridization states .

- Regioselective synthesis : Use directing groups (e.g., sulfonyl) to control substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。